N-(4-butoxyphenyl)-4-methoxynaphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butoxyphenyl)-4-methoxynaphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a naphthalene ring substituted with a methoxy group and a sulfonamide group, along with a butoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butoxyphenyl)-4-methoxynaphthalene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxynaphthalene-1-sulfonyl chloride and 4-butoxyaniline.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-methoxynaphthalene-1-sulfonyl chloride is dissolved in an appropriate solvent like dichloromethane. To this solution, 4-butoxyaniline and the base are added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). The reaction is then allowed to proceed at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The reaction conditions would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-butoxyphenyl)-4-methoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and butoxy groups.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Nucleophilic Substitution: Substituted sulfonamides.
Oxidation: Oxidized derivatives of the methoxy and butoxy groups.
Reduction: Reduced derivatives of the methoxy and butoxy groups.
Hydrolysis: Corresponding sulfonic acids and amines.
Scientific Research Applications
N-(4-butoxyphenyl)-4-methoxynaphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-butoxyphenyl)-4-methoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with bacterial folic acid synthesis, leading to antimicrobial effects. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially modulating inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-butoxyphenyl)-4-(4′-nitrophenyl)-2-thiazolamine: Another sulfonamide derivative with different substituents on the aromatic ring.
4-n-butoxyphenyl isocyanate: A related compound with an isocyanate group instead of a sulfonamide group.
Uniqueness
N-(4-butoxyphenyl)-4-methoxynaphthalene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and butoxy groups on the naphthalene ring enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H23NO4S |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-(4-butoxyphenyl)-4-methoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C21H23NO4S/c1-3-4-15-26-17-11-9-16(10-12-17)22-27(23,24)21-14-13-20(25-2)18-7-5-6-8-19(18)21/h5-14,22H,3-4,15H2,1-2H3 |
InChI Key |
UGCXXLRCJIWBNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.